C.I. Vat blue 22

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

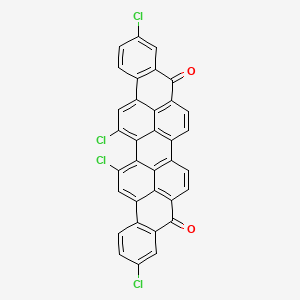

Structure

3D Structure

属性

CAS 编号 |

6373-20-2 |

|---|---|

分子式 |

C34H12Cl4O2 |

分子量 |

594.3 g/mol |

IUPAC 名称 |

9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H |

InChI 键 |

DCIGCIBVJSBHMN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |

其他CAS编号 |

6373-20-2 |

产品来源 |

United States |

Foundational & Exploratory

Spectroscopic analysis of C.I. Vat Blue 22 (UV-Vis, FTIR, NMR)

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Blue 22

This compound, with the chemical formula C₃₄H₁₂Cl₄O₂, belongs to the violanthrone (B7798473) class of vat dyes.[1] These dyes are characterized by their excellent fastness properties, making them suitable for various applications. The core structure is a large, conjugated aromatic system, which is responsible for its color and spectroscopic properties. The presence of four chlorine atoms in this compound is expected to influence its electronic and vibrational properties compared to the unsubstituted violanthrone.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For large conjugated systems like violanthrone, the absorption spectrum is typically characterized by strong π → π* transitions in the visible region.

Expected Spectral Characteristics for this compound:

Based on data from the related compound violanthrone-78, which exhibits absorption maxima at 535 nm and 580 nm, it is anticipated that this compound will also absorb strongly in the 500-600 nm range. The chlorination may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on the positions of the chlorine atoms on the violanthrone core.

Table 1: UV-Vis Spectroscopic Data of a Violanthrone Derivative

| Compound | Solvent | λmax (nm) |

| Violanthrone-78 | Not Specified | 535, 580 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and obtaining a molecular fingerprint of a compound. The FTIR spectrum of violanthrone and its derivatives is dominated by vibrations of the aromatic rings and the carbonyl groups.

Expected Spectral Characteristics for this compound:

The FTIR spectrum of this compound is expected to show characteristic peaks for the C=O stretching of the quinone structure and the C=C stretching of the aromatic rings. A study on violanthrone-79 (B33473) identified key vibrational modes in the 1550–1700 cm⁻¹ region, corresponding to carbonyl stretching and in-plane ring breathing.[2][3] The presence of C-Cl bonds in this compound will also give rise to characteristic stretching and bending vibrations, typically in the 800-600 cm⁻¹ region.

Table 2: Key FTIR Vibrational Modes for Violanthrone

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Carbonyl (C=O) Stretching | 1650 - 1700 |

| In-plane Aromatic Ring Breathing | 1550 - 1600 |

| C-Cl Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the elucidation of the molecular structure. Due to the low solubility of violanthrone dyes, obtaining high-resolution NMR spectra can be challenging.

Expected Spectral Characteristics for this compound:

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The number and splitting pattern of these signals will depend on the substitution pattern of the chlorine atoms. The ¹³C NMR spectrum will show a larger number of signals corresponding to the 34 carbon atoms in the structure. The chemical shifts will be influenced by the presence of the carbonyl groups and the chlorine substituents. As a reference, the NMR data for a mono-chlorinated violanthrone derivative is provided below.

Table 3: ¹H and ¹³C NMR Data for a Mono-chlorinated Violanthrone-79 Derivative in CDCl₃

| Nucleus | Chemical Shift (ppm) |

| ¹H | 9.14 (d), 8.58 (s), 8.48 (d), 8.43 (dd), 8.35 (dd), 8.19 (d), 7.80 (m), 7.58 (m) |

| ¹³C | 182.17, 181.63, 155.82, 155.51, 135.08, 135.04, 133.19, 133.04, 131.22, 131.13, 131.03, 130.68, 130.41, 130.03, 129.50, 129.48, 128.29, 128.23, 127.98, 127.92, 127.12, 126.99, 126.93, 126.87, 126.22, 124.76, 122.85, 122.71, 121.95, 120.58, 115.88, 115.54, 111.95, 111.12 |

Note: This data is for a related compound and serves as an illustrative example. The actual chemical shifts for this compound will vary.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of vat dyes are crucial for obtaining reliable and reproducible data.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., chloroform, dimethylformamide) of known concentration. Vat dyes are often poorly soluble in common solvents, so careful selection and sonication may be required.

-

Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Blank Measurement: Record the absorbance of the pure solvent in a cuvette to use as a blank.

-

Sample Measurement: Record the absorbance spectra of the dye solutions over a relevant wavelength range (e.g., 300-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the dry dye sample.

-

Mix the ground sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid dye sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Experimental workflow for FTIR spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve an appropriate amount of the dye (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated dimethyl sulfoxide). Solubility can be a significant challenge.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

-

-

Instrumentation: Use a high-field NMR spectrometer.

-

Shimming: Shim the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H signals and determine their multiplicities.

-

Assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for complex structures.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and related violanthrone dyes relies on a combination of UV-Vis, FTIR, and NMR techniques. While obtaining a complete set of spectral data for this compound requires further experimental work, the information presented in this guide for its parent and mono-chlorinated analogues provides a solid foundation for its characterization. The detailed experimental protocols and workflows outlined herein offer a practical guide for researchers in the field.

References

A Technical Guide to the Solubility of C.I. Vat Blue 22 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Blue 22, a complex violanthrone-based dye, is of significant interest in various industrial and research applications. Its utility is often dictated by its interaction with and solubility in different media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust experimental framework for determining its solubility. It includes a detailed gravimetric protocol, a framework for data presentation, and an overview of the underlying chemical principles governing its solubility.

Introduction to this compound

This compound, with the CAS Registry Number 6373-20-2, belongs to the violanthrone (B7798473) class of vat dyes. Its molecular formula is C₃₄H₁₂Cl₄O₂. Vat dyes are characteristically insoluble in water and many common organic solvents in their pigmentary form.[1] Their application in dyeing processes typically involves a reduction step in an alkaline bath to form a water-soluble "leuco" salt, which has an affinity for the substrate. Subsequent oxidation regenerates the insoluble dye, trapping it within the material.

However, for applications in areas such as organic electronics, specialized coatings, and as a research chemical, understanding its solubility in non-aqueous, organic solvents is critical. This guide provides the necessary protocols to establish a quantitative understanding of this compound's solubility profile.

Predicted Qualitative Solubility

Based on the chemical structure of violanthrone, a large, polycyclic aromatic ketone, the solubility of this compound in its neutral form is expected to be limited. Generally, compounds of this nature exhibit the following trends:

-

Non-polar Aromatic Solvents: Due to the large aromatic system, some solubility is expected in solvents like toluene, xylene, and chlorinated benzenes, particularly at elevated temperatures.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving large, polarizable molecules and may show some success with this compound.

-

Polar Protic Solvents: Alcohols (e.g., ethanol, methanol) and water are generally poor solvents for vat dyes in their pigmentary form.

-

Non-polar Aliphatic Solvents: Solvents like hexane (B92381) and heptane (B126788) are unlikely to be effective.

It is important to note that these are predictions, and empirical determination is necessary for accurate assessment.

Quantitative Solubility Determination: Experimental Protocol

The following protocol details the gravimetric method for determining the saturation solubility of this compound in a given organic solvent at a specified temperature. This method is reliable and widely applicable for dye solubility measurements.

Materials and Equipment

-

This compound (powder)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker or incubator

-

Glass vials with solvent-resistant caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven (vacuum oven preferred)

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve should be used.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 40°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24-48 hours is recommended). A preliminary study to determine the time to reach equilibrium is advised.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution transferred to the evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing thermal degradation of the dye. A vacuum oven is recommended to allow for lower drying temperatures.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

Mass of dried dye (g) = (Final constant weight of dish + dye) - (Initial weight of empty dish)

-

Volume of filtered solution (L) = The volume of the clear filtrate transferred for drying, converted to liters.

Data Presentation

The results of the solubility experiments should be recorded in a structured table to allow for easy comparison.

| Organic Solvent | CAS Number | Temperature (°C) | Solubility (g/L) | Observations |

| Toluene | 108-88-3 | 25 | ||

| o-Xylene | 95-47-6 | 25 | ||

| 1,2-Dichlorobenzene | 95-50-1 | 25 | ||

| N,N-Dimethylformamide (DMF) | 68-12-2 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 25 | ||

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 25 | ||

| Acetone | 67-64-1 | 25 | ||

| Ethanol | 64-17-5 | 25 | ||

| Hexane | 110-54-3 | 25 |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Alternative Analytical Methods

While the gravimetric method is robust, other analytical techniques can be employed for solubility determination, which may be advantageous in certain contexts:

-

UV-Visible Spectroscopy: If this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent, a calibration curve can be created. The concentration of the saturated solution can then be determined by measuring its absorbance. This method is often faster than the gravimetric approach.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, HPLC can be used to determine the concentration of the dye in a saturated solution by comparing the peak area to a set of standards. This is particularly useful for verifying the purity of the dissolved dye.

Conclusion

This technical guide provides a foundational protocol for the systematic determination of this compound's solubility in organic solvents. By following the detailed experimental procedure, researchers can generate reliable and comparable quantitative data. This information is essential for advancing the use of this compound in a variety of scientific and industrial applications beyond traditional textile dyeing. The provided workflow and data table structure offer a clear path for organizing and presenting these crucial findings.

References

Electrochemical Behavior of C.I. Vat Blue 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, a derivative of violanthrone (B7798473), is a vat dye known for its application in the textile industry. Its electrochemical properties are of significant interest for understanding its dyeing mechanism, for the development of new applications in areas like organic electronics, and for environmental remediation processes. This technical guide provides an in-depth overview of the electrochemical behavior of this compound and its parent compound, violanthrone, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental electrochemical processes.

The core of vat dyeing involves the electrochemical reduction of the insoluble dye to a water-soluble "leuco" form, which can then be re-oxidized to the insoluble form within the fibers of the fabric. This redox chemistry is central to the dye's utility and is the primary focus of this guide.

Core Electrochemical Behavior

The electrochemical behavior of this compound is dominated by the redox activity of its violanthrone core. While specific quantitative data for this compound is not extensively available in the public domain, the electrochemical properties of closely related violanthrone derivatives provide significant insights. The fundamental process involves a reversible two-electron reduction of the quinone moieties in the violanthrone structure to form the corresponding hydroquinone, the so-called "leuco" form.

Studies on functionalized violanthrone derivatives have demonstrated reversible reduction and oxidation waves in cyclic voltammetry experiments.[1] For instance, dicyanomethylene-functionalised violanthrone derivatives exhibit reduction potentials around -0.56 V versus the Normal Hydrogen Electrode (NHE).[1][2] Another violanthrone derivative, Violanthrone 79, has a reported reduction potential of -0.96 V vs NHE.[3] These values indicate that the violanthrone core is relatively easy to reduce, a key characteristic for its application as a vat dye.

The ionization energies and electron affinities for these derivatives are typically in the range of -5.34 to -5.40 eV and -4.09 to -4.15 eV, respectively.[1] These parameters are crucial for understanding the electronic properties of these molecules and for their potential application in organic semiconductor devices.

Quantitative Data Summary

The following table summarizes the key electrochemical parameters for violanthrone derivatives, which can be considered as representative of the behavior of this compound.

| Parameter | Value | Compound | Reference |

| Reduction Potential | -0.56 V vs NHE | Dicyanomethylene-functionalised violanthrone | [1][2] |

| Reduction Potential | -0.96 V vs NHE | Violanthrone 79 | [3] |

| Ionization Energy | -5.34 to -5.40 eV | Dicyanomethylene-functionalised violanthrones | [1] |

| Electron Affinity | -4.09 to -4.15 eV | Dicyanomethylene-functionalised violanthrones | [1] |

Experimental Protocols

Protocol 1: Cyclic Voltammetry of Violanthrone Derivatives

This protocol is adapted from studies on dicyanomethylene-functionalised violanthrone derivatives and provides a robust method for investigating the electrochemical behavior of this compound.[1][2]

Materials and Equipment:

-

Electrochemical Workstation: Potentiostat/Galvanostat

-

Electrochemical Cell: Standard three-electrode cell

-

Working Electrode: Platinum (Pt) or Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum (Pt) wire

-

Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

-

Analyte: this compound or violanthrone derivative

-

Internal Standard (optional): Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) redox couple

-

Inert Gas: High-purity nitrogen or argon

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (Pt or GCE) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the chosen solvent.

-

Ensure all electrodes are clean and dry before use.

-

-

Solution Preparation:

-

Dissolve the supporting electrolyte (TBAPF₆) in the solvent to a concentration of 0.1 M.

-

Prepare a stock solution of the analyte in the electrolyte solution.

-

If using an internal standard, add ferrocene to the solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Purge the solution with inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Potential Range: e.g., from +1.0 V to -1.5 V (this should be adjusted based on the expected redox events).

-

Scan Rate: Start with 100 mV/s and vary as needed (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

-

-

Record the cyclic voltammogram.

-

If using an internal standard, record the voltammogram of the ferrocene/ferrocenium couple under the same conditions to calibrate the potential scale.

-

Protocol 2: Spectroelectrochemistry of Violanthrone Derivatives

This protocol allows for the simultaneous measurement of electrochemical and spectroscopic (UV-Vis) data, providing insights into the electronic structure of the different redox states of the molecule.[3]

Materials and Equipment:

-

Spectroelectrochemical Cell: Honeycomb spectroelectrochemical (SEC) cell or a similar optically transparent thin-layer electrochemical (OTTLE) cell.

-

Working Electrode: Gold (Au) mesh or Platinum (Pt) mesh.

-

Counter Electrode: Gold (Au) or Platinum (Pt) wire.

-

Quasi-Reference Electrode: Silver (Ag) wire.

-

Spectrometer: UV-Vis diode-array spectrometer.

-

Potentiostat: As in Protocol 1.

-

Solvent and Electrolyte: As in Protocol 1 (e.g., THF with 0.1 M TBAPF₆).

Procedure:

-

Cell Assembly and Solution Preparation:

-

Assemble the spectroelectrochemical cell with the appropriate electrodes.

-

Prepare the analyte solution as described in Protocol 1.

-

-

Spectroelectrochemical Measurement:

-

Place the cell in the light path of the UV-Vis spectrometer.

-

Apply a constant potential to the working electrode using the potentiostat to generate the desired redox state (e.g., the reduced leuco form).

-

Record the UV-Vis spectra at regular time intervals as the electrolysis proceeds until a steady state is reached.

-

The potential can be stepped to different values to observe the spectral changes corresponding to different oxidation states.

-

Visualizations

The following diagrams illustrate the key processes and workflows related to the electrochemical behavior of this compound.

References

A Technical Guide to the Thermal Stability and Degradation of C.I. Vat Blue 22

Disclaimer: Publicly available experimental data on the specific thermal analysis of C.I. Vat Blue 22 is limited. This guide synthesizes available information on the core chemical structure, violanthrone (B7798473), and related polycyclic vat dyes to provide an in-depth understanding of its expected thermal stability and degradation profile. The experimental protocols and data presented are based on methodologies for analogous compounds and should be considered illustrative.

Introduction

This compound is a complex vat dye belonging to the violanthrone class of colorants. Its molecular structure, characterized by a large, conjugated aromatic system, imparts excellent color strength and fastness properties, making it a valuable dye for cellulosic fibers. The thermal stability of such dyes is a critical parameter, influencing not only the manufacturing and application processes but also the lifespan and degradation characteristics of the dyed materials. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing on data from structurally related compounds.

Molecular Structure and its Implication on Thermal Stability

This compound is a chlorinated derivative of violanthrone (also known as dibenzanthrone). The core violanthrone structure is a large, planar, polycyclic aromatic hydrocarbon with two carbonyl groups. This extensive π-conjugated system contributes to strong intermolecular forces, such as π-π stacking, resulting in a high degree of thermal stability. The presence of chlorine atoms in the this compound structure is expected to further influence its thermal properties, potentially by altering intermolecular interactions and bond strengths within the molecule.

Thermal Analysis of Structurally Related Compounds

In the absence of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this section presents data from related polycyclic aromatic dyes. This information provides a valuable benchmark for understanding the expected thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

Table 1: Thermogravimetric Data for Violanthrone and a Related Perylene (B46583) Dye

| Compound | Onset of Decomposition (°C) | Temperature of 5% Weight Loss (°C) | Peak Decomposition Temperature (°C) |

| Violanthrone | ~492 | Not Reported | Not Reported |

| Perylene Dye | >300 | 349 | Not Reported |

Data for violanthrone is a decomposition point rather than a detailed TGA profile. Data for the perylene dye is from a study on high-stability dyes.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and decomposition. For large, rigid molecules like violanthrone dyes, melting is often not observed as decomposition occurs at temperatures below the melting point.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analysis on vat dyes, based on common practices for these types of organic materials.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the dye.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the dye sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant rate, commonly 10 °C/min.

-

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at various percentages of weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the dye sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a desired final temperature (e.g., 500 °C) at a constant rate, typically 10 °C/min.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizations

Hypothetical Thermal Degradation Pathway

The thermal degradation of a complex molecule like this compound is expected to proceed through a series of complex reactions, including bond scission and fragmentation of the aromatic core. The following diagram illustrates a generalized, hypothetical pathway for the initial stages of degradation.

Caption: Hypothetical thermal degradation pathway for the violanthrone core.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical workflow for the thermal analysis of a dye sample using TGA and DSC.

Caption: Generalized experimental workflow for TGA and DSC analysis.

Conclusion

C.I. Vat Blue 22 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, also known by its Colour Index number 59820, is a synthetic vat dye belonging to the violanthrone (B7798473) class of compounds. Its robust chemical structure and characteristic navy blue hue have established it as a significant colorant, primarily within the textile industry. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, applications, and potential relevance in broader research and development contexts, including considerations for drug discovery based on its structural motifs.

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of violanthrone. Its fundamental chemical information is summarized below.

| Identifier | Value |

| Chemical Name | Chlorinated Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione |

| C.I. Name | Vat Blue 22 |

| C.I. Number | 59820 |

| CAS Number | 6373-20-2 |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ |

| Molecular Weight | 594.27 g/mol |

| Chemical Class | Violanthrone Vat Dye |

Physicochemical Properties

This compound is a dark blue powder with properties characteristic of vat dyes, notably its insolubility in water and most organic solvents in its oxidized pigment form. The application of vat dyes relies on a reversible reduction-oxidation process. In an alkaline reducing bath, the insoluble keto form is converted to a water-soluble leuco form, which has an affinity for textile fibers. Subsequent oxidation regenerates the insoluble pigment, trapping it within the fiber matrix.

Table of Physicochemical Properties

| Property | Value/Description |

| Physical State | Dark blue powder |

| Solubility (oxidized form) | Insoluble in water. |

| Solubility (leuco form) | Soluble in alkaline aqueous solutions. |

| Melting Point | Data not available. Decomposes at high temperatures. |

| Spectroscopic Data | Specific spectroscopic data such as λmax, molar absorptivity, and detailed NMR/IR spectra are not readily available in public literature. |

Synthesis and Manufacturing

The synthesis of this compound involves the chlorination of Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, which is derived from violanthrone. The manufacturing process is a multi-step chemical synthesis typical for vat dyes, often requiring high temperatures and organic solvents.

Experimental Protocol: General Synthesis of Violanthrone (Precursor)

The precursor to this compound's parent structure, violanthrone, is synthesized from benzanthrone (B145504). A general laboratory-scale procedure is as follows:

-

Preparation of Benzanthrone: Anthraquinone is reacted with glycerol (B35011) and a reducing agent like iron powder in the presence of sulfuric acid. The mixture is heated to bring about a condensation and cyclization reaction, yielding benzanthrone.

-

Alkaline Fusion of Benzanthrone: Two molecules of benzanthrone undergo oxidative coupling in a molten mixture of potassium hydroxide (B78521) and sodium hydroxide, often with a catalytic amount of an oxidizing agent. This fusion reaction results in the formation of violanthrone.

-

Purification: The crude violanthrone is then purified, typically by vatting (reduction to the soluble leuco form, filtering, and re-oxidation) to remove impurities.

Manufacturing of this compound

The final step in the production of this compound is the chlorination of the violanthrone precursor. This is typically carried out by treating the violanthrone with a chlorinating agent in a high-boiling point solvent, such as 1,2,4-trichlorobenzene (B33124) or phthalic anhydride, at temperatures ranging from 140-145°C. The degree and position of chlorination can be controlled by the reaction conditions.

Caption: Synthetic pathway of this compound.

The Vatting Process

The application of this compound as a dye is centered around the "vatting" process, which is a key concept for all vat dyes. This process involves the chemical reduction of the insoluble pigment into a soluble form that can be absorbed by the substrate, followed by re-oxidation to the insoluble form.

Caption: The vatting process for this compound.

Applications

The primary application of this compound is in the dyeing of cellulosic fibers such as cotton and silk. It is also utilized in various printing techniques, including direct printing, color resist printing, and discharge printing on cotton fabrics. Its high fastness properties make it a desirable choice for applications requiring durability to washing, light, and chemical agents.

Relevance for Drug Development Professionals

While this compound itself has no established therapeutic applications, its core chemical structure, a chlorinated polycyclic aromatic hydrocarbon (PAH) of the violanthrone class, is of interest to drug development professionals for several reasons:

-

Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives: PAHs are known for their ability to intercalate with DNA, and various derivatives have been investigated for their cytotoxic and potential anticancer properties. The planarity of the violanthrone ring system could facilitate such interactions.

-

Chlorination and Biological Activity: The introduction of chlorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. In drug design, chlorination is often used to enhance metabolic stability, improve binding affinity to target proteins, and modify the electronic properties of a molecule.

-

Toxicity and Aryl Hydrocarbon Receptor (AhR) Activity: As a chlorinated PAH, this compound may interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. The activation of the AhR signaling pathway is a key mechanism of toxicity for many halogenated aromatic hydrocarbons. Understanding these interactions is crucial for toxicological assessments and could inform the design of safer therapeutic agents with similar structural motifs.

Safety and Toxicology

Specific toxicological data for this compound is not extensively available in the public domain. However, as a member of the chlorinated polycyclic aromatic hydrocarbon family, it should be handled with appropriate precautions. Some general toxicological considerations for this class of compounds include:

-

Ecotoxicity: Vat dyes, in general, can be persistent in the environment. Effluents from dyeing processes require treatment to remove residual dye and associated chemicals.

-

Mammalian Toxicity: The toxicological profile is largely uncharacterized. Based on its chemical class, potential concerns could include skin irritation and respiratory effects upon inhalation of the powder. The potential for bioaccumulation and long-term toxicity, as seen with some other chlorinated PAHs, should also be considered.

Conclusion

This compound is a well-established synthetic dye valued for its performance in the textile industry. For researchers and scientists beyond the field of textile chemistry, its complex polycyclic aromatic structure and chlorinated nature present an interesting case study in the broader context of organic materials and medicinal chemistry. While direct biomedical applications have not been identified, the violanthrone scaffold and the effects of chlorination on biological activity are areas of ongoing research. A deeper understanding of the physicochemical and toxicological properties of compounds like this compound can contribute to the development of novel functional materials and the design of safer and more effective therapeutic agents. Further research into the specific biological interactions of this and related compounds is warranted to fully explore their potential.

C.I. Vat Blue 22 safety data sheet and handling precautions

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). For complete and specific safety information, please refer to the SDS provided by the supplier of C.I. Vat Blue 22.

Chemical Identification and Physical Properties

This compound is a complex organic dye belonging to the violanthrone (B7798473) class of vat dyes. Violanthrone dyes are known for their use in dyeing cotton and other cellulosic fibers. The chemical identity and key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Vat Blue 22 | |

| C.I. Number | 59820 | |

| CAS Number | 6373-20-2 | |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | |

| Molecular Weight | 594.27 g/mol | |

| Appearance | Information not available | |

| Solubility | Insoluble in water in its oxidized form. Soluble in an alkaline reducing solution (leuco form). | [1] |

Hazard Identification and Toxicological Summary

A safety data sheet for a related product, "Vat Dye Navy VD044," indicates that the primary routes of exposure are inhalation of dust and skin or eye contact.[1] The signs and symptoms of overexposure may include irritation to the eyes, skin, and respiratory tract.[1]

Quantitative Toxicological Data (Data Gaps)

Specific quantitative data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. The following table highlights these data gaps.

| Endpoint | Value | Species | Route |

| Acute Oral Toxicity (LD50) | Data not available | ||

| Acute Dermal Toxicity (LD50) | Data not available | ||

| Acute Inhalation Toxicity (LC50) | Data not available | ||

| Skin Irritation/Corrosion | May cause skin irritation[1] | ||

| Eye Irritation/Damage | May cause eye irritation[1] | ||

| Skin Sensitization | Potential for sensitization with some dyes[5][6] | ||

| Mutagenicity | Data not available for this compound. Some Cl-PAHs are mutagenic.[2] | ||

| Carcinogenicity | Data not available for this compound. Some Cl-PAHs are carcinogenic.[2] |

Handling Precautions and Exposure Controls

Due to the lack of specific toxicological data and the potential hazards associated with the chemical class, stringent handling precautions are necessary. The following recommendations are based on general best practices for handling chemical dyes and powders.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Containment: Use of glove bags or other containment strategies is recommended for handling larger quantities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following diagram illustrates the recommended PPE for handling this compound powder.

References

- 1. prochemicalanddye.com [prochemicalanddye.com]

- 2. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin irritation and sensitization potential of oxidative hair dye substances evaluated with in vitro, in chemico and in silico test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C.I. Vat Blue 22 in Cotton Dyeing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dyeing of cotton with C.I. Vat Blue 22. The information is intended to guide researchers in achieving consistent and high-quality dyeing results for textile-based applications.

Properties of this compound

This compound, also known as C.I. 59820, is a vat dye belonging to the violanthrone (B7798473) chemical class.[1] It is a dark blue powder used to dye cotton and other cellulosic fibers to a reddish-blue to a reddish-navy blue shade.[1] Vat dyes are characterized by their insolubility in water, which necessitates a chemical reduction (vatting) process to a soluble leuco form for fiber application. Subsequent oxidation restores the dye to its insoluble, colored state within the fiber, resulting in excellent fastness properties.[2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Vat Blue 22 | [1] |

| C.I. Number | 59820 | [1] |

| CAS Number | 6373-20-2 | |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | |

| Molecular Weight | 594.27 g/mol | [1] |

| Chemical Class | Violanthrone | [1] |

| Physical Appearance | Dark blue powder | |

| Solubility | Insoluble in water | [2][4] |

Experimental Protocol: Cotton Dyeing with this compound

This protocol details the laboratory-scale exhaust dyeing of cotton fabric with this compound.

2.1. Materials and Equipment

-

Fabric: Scoured and bleached 100% cotton fabric

-

Dye: this compound

-

Chemicals:

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Sodium chloride (NaCl) (optional, for exhaustion)

-

Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃) (for oxidation)

-

Non-ionic soap

-

Acetic acid (CH₃COOH)

-

-

Equipment:

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Beakers and graduated cylinders

-

Heating and stirring apparatus

-

pH meter

-

Analytical balance

-

Squeeze rollers or wringer

-

2.2. Experimental Workflow

Caption: Experimental workflow for cotton dyeing with this compound.

2.3. Step-by-Step Procedure

-

Fabric Preparation: Start with well-scoured and bleached cotton fabric to ensure uniform dyeing. Weigh the dry fabric.

-

Dye Bath Preparation:

-

Calculate the required amount of this compound, sodium hydroxide, and sodium hydrosulfite based on the weight of the fabric and the desired shade percentage. A typical starting point is 1-3% shade.

-

Prepare the dye bath with a liquor ratio of 1:20 (e.g., 20 mL of water for every 1 g of fabric).

-

-

Vatting (Reduction):

-

In a separate container, paste the required amount of this compound with a small amount of water.

-

Add this paste to the dye bath.

-

Add the calculated amount of sodium hydroxide and sodium hydrosulfite to the dye bath.

-

Heat the dye bath to 50-60°C and stir for 10-15 minutes to ensure complete reduction of the dye. The color of the solution will change, indicating the formation of the soluble leuco form.[5][6]

-

-

Dyeing:

-

Immerse the pre-wetted cotton fabric in the vatted dye solution.

-

Raise the temperature to 60-80°C and maintain for 45-60 minutes, ensuring the fabric is fully submerged and agitated.[5][6]

-

For improved exhaustion, especially with deeper shades, sodium chloride can be added in portions during the dyeing process.

-

-

Rinsing:

-

After dyeing, remove the fabric from the dye bath and squeeze out the excess liquor.

-

Rinse the fabric in cold water to remove loose dye and chemicals.

-

-

Oxidation:

-

Expose the rinsed fabric to air for 10-20 minutes to allow for partial oxidation.

-

For complete and uniform oxidation, treat the fabric in a bath containing an oxidizing agent like hydrogen peroxide (2-3 g/L) or sodium perborate at 40-50°C for 15-20 minutes.[7] This step is crucial for developing the final color and ensuring fastness.[2][6]

-

-

Soaping:

-

Final Rinsing and Drying:

-

Rinse the fabric thoroughly with hot water followed by cold water to remove all residual chemicals and soap.

-

Squeeze the fabric and air-dry or use a laboratory dryer.

-

Quantitative Data

Table 2: Fastness Properties of this compound on Cotton

| Fastness Property | Rating (ISO Standards) | Reference |

| Light Fastness | 6-7 | [1] |

| Washing Fastness (Soaping) - Fading | 4-5 | [1] |

| Washing Fastness (Soaping) - Staining | 5 | |

| Ironing Fastness | 4-5 | [1] |

| Chlorine Bleach Fastness | 4-5 | [1] |

| Oxygen Bleach Fastness | 4-5 | [1] |

Rating Scale: 1 (Poor) to 5 (Excellent) for most tests, and 1 (Poor) to 8 (Excellent) for Light Fastness.

Chemical Transformation Pathway

The key to vat dyeing lies in the reversible reduction and oxidation of the dye molecule.

Caption: Chemical transformation of this compound during dyeing.

During the vatting step, the insoluble keto groups (=C=O) in the violanthrone structure of this compound are reduced in an alkaline medium by sodium hydrosulfite to soluble enol groups (-C-O⁻Na⁺), also known as the leuco form. This soluble form has an affinity for the cotton fibers. Once inside the fiber, the leuco form is oxidized back to the insoluble keto form, trapping the dye molecules within the fiber structure. This process imparts high fastness to the dyed material.[2][3][4]

References

- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. Vat dye - Wikipedia [en.wikipedia.org]

- 3. p2infohouse.org [p2infohouse.org]

- 4. Dayglo Color Corporation [dayglo.in]

- 5. textilecoach.net [textilecoach.net]

- 6. Vat Dyeing Process of Cotton [textilepad.com]

- 7. textilelearner.net [textilelearner.net]

Application Notes and Protocols for Vat Dyeing with C.I. Vat Blue 22

Introduction

C.I. Vat Blue 22 (C.I. 59820) is a vat dye belonging to the violanthrone (B7798473) chemical class, used for dyeing cellulosic fibers such as cotton a reddish-blue to navy blue shade. Vat dyes are characterized by their water-insolubility in their pigment form and their ability to be converted into a water-soluble "leuco" form through a process of chemical reduction in an alkaline medium.[1][2][3] This soluble form has an affinity for textile fibers, allowing it to be absorbed.[2][3] Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix.[2][4][5] This process imparts excellent wash and light fastness properties to the dyed material.[2][6] These application notes provide a detailed protocol for the application of this compound for laboratory-scale dyeing of cotton substrates.

Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Vat Blue 22 |

| C.I. Number | 59820 |

| Chemical Class | Violanthrone |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ |

| Molecular Weight | 594.27 g/mol |

| CAS Registry Number | 6373-20-2 |

| Physical Appearance | Dark blue powder |

[Source:]

Experimental Protocols

1. Materials and Reagents

-

This compound powder

-

Scoured and bleached cotton fabric

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Wetting agent (non-ionic)

-

Sequestering agent

-

Dispersing agent

-

Acetic acid (CH₃COOH)

-

Hydrogen peroxide (H₂O₂) or Sodium perborate (B1237305) (NaBO₃)

-

Detergent (for soaping)

-

Distilled water

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

-

Standard laboratory glassware and equipment

2. Pre-treatment of Cotton Fabric

Prior to dyeing, it is crucial to prepare the cotton substrate to ensure uniform dye uptake and absorbency.[1] This typically involves scouring and bleaching to remove natural waxes, pectins, and other impurities. For these protocols, it is assumed that commercially scoured and bleached cotton fabric is used. If starting with raw cotton, a standard scouring and bleaching protocol should be followed.

3. Preparation of the Stock Vat Solution

The "vatting" process converts the insoluble dye pigment into its soluble leuco form.[1]

-

Step 1: In a suitable beaker, create a dispersion of the this compound powder in a small volume of distilled water containing a dispersing agent.

-

Step 2: In a separate vessel, prepare the required volume of water and heat to 50-60°C.[7]

-

Step 3: Add the calculated amounts of sodium hydroxide and sodium hydrosulfite to the heated water to create the reducing solution.

-

Step 4: Slowly add the dye dispersion to the reducing solution with constant stirring.

-

Step 5: Maintain the temperature at 50-60°C and allow the reduction to proceed for 10-20 minutes, or until the solution changes color, indicating the formation of the leuco-vat dye. The solution should be clear and free of undissolved dye particles.

4. Dyeing Protocol

This protocol is based on a liquor-to-goods ratio (L:R) of 20:1. Adjustments may be required for different equipment and desired shades.

-

Step 1: Dyebath Preparation:

-

Step 2: Dyeing:

-

Add the prepared stock vat solution to the dyebath.

-

Introduce the pre-wetted cotton fabric into the dyebath.

-

Gradually raise the temperature to 60°C at a rate of 2-3°C per minute.[4]

-

Maintain the dyeing temperature at 60°C for 45-60 minutes, ensuring gentle agitation for even dye penetration.[5]

-

During the dyeing process, it is essential to maintain the reduced state of the dyebath. This can be monitored using vat reduction paper. If necessary, small additions of sodium hydrosulfite and sodium hydroxide can be made.[4][7]

-

-

Step 3: Rinsing:

-

At the end of the dyeing cycle, the dyed fabric is removed from the dyebath.

-

A series of rinses are performed to remove residual alkali and reducing agents. This typically involves an overflow rinse with cold water.

-

5. Oxidation

The leuco-vat dye absorbed by the fiber is converted back to its original insoluble pigment form during the oxidation step.[4]

-

Air Oxidation: The simplest method is to expose the rinsed fabric to the atmosphere for 10-20 minutes.[5][7]

-

Chemical Oxidation: For a more controlled and rapid oxidation, the fabric can be treated in a bath containing an oxidizing agent.

-

Prepare a bath with hydrogen peroxide or sodium perborate.

-

Immerse the rinsed fabric in the oxidizing bath at a controlled temperature (e.g., 40-50°C) for 10-15 minutes.

-

6. Soaping (After-treatment)

Soaping is a critical final step to remove any loosely adhering surface dye particles and to stabilize the dye, leading to improved fastness properties and the final desired shade.[1][7]

-

Prepare a bath containing a detergent and soda ash.[4]

-

Treat the oxidized fabric in this bath at or near boiling (95-100°C) for 10-15 minutes.[4]

-

After soaping, rinse the fabric thoroughly with hot and then cold water.[4]

-

Finally, dry the fabric.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the vat dyeing of cotton with this compound. These are starting-point recommendations and may require optimization based on the specific substrate, equipment, and desired shade depth.

| Parameter | Value | Unit | Stage |

| Liquor-to-Goods Ratio | 20:1 | - | Dyeing |

| This compound | 1-5 | % o.w.f.* | Dyeing |

| Sodium Hydroxide | 5-15 | g/L | Dyeing |

| Sodium Hydrosulfite | 5-15 | g/L | Dyeing |

| Wetting Agent | 1-2 | g/L | Dyeing |

| Sequestering Agent | 1-2 | g/L | Dyeing |

| Dispersing Agent | 1-2 | g/L | Stock Vat |

| Initial Dyeing Temperature | 40 | °C | Dyeing |

| Final Dyeing Temperature | 60 | °C | Dyeing |

| Dyeing Time | 45-60 | minutes | Dyeing |

| Oxidizing Agent (H₂O₂) | 1-3 | mL/L | Oxidation |

| Soaping Temperature | 95-100 | °C | Soaping |

| Soaping Time | 10-15 | minutes | Soaping |

| Detergent | 1-2 | g/L | Soaping |

| Soda Ash | 1-2 | g/L | Soaping |

*o.w.f. = on the weight of the fabric

Visualization of the Vat Dyeing Workflow

Caption: Workflow for the vat dyeing of cotton with this compound.

References

Application Notes and Protocols: C.I. Vat Blue 22 as an Organic Semiconductor

Introduction

C.I. Vat Blue 22 is an organic dye belonging to the violanthrone (B7798473) class of compounds. Traditionally used in the textile industry for its vibrant color and stability, its extended π-conjugated system also makes it a candidate for applications in organic electronics.[1] Like other vat dyes, it is being investigated as a semiconductor material for devices such as Organic Field-Effect Transistors (OFETs). Vat dyes are of particular interest for applications in wearable and on-skin electronics, where biocompatibility is a critical requirement.[2]

These notes provide an overview of the known properties of this compound and a detailed protocol for the fabrication and characterization of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor using it as the active semiconductor layer.

Physicochemical and Electronic Properties

The fundamental properties of this compound are summarized below. While extensive data on its semiconductor performance is still emerging, the table includes key identifiers and typical performance metrics for related vat dyes to provide a baseline for research and development.

| Property | Value / Description |

| Common Name | This compound |

| Synonyms | C.I. 59820, Violanthrone |

| CAS Number | 6373-20-2 |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ |

| Molecular Weight | 594.27 g/mol |

| Molecular Structure | Violanthrone |

| Semiconductor Type | Expected to be n-type (electron transporting), similar to other high-performing vat dyes like Vat Blue 20.[2] |

| Charge Carrier Mobility (µ) | Varies significantly with processing conditions and dielectric choice. For related vat dyes, mobilities in the range of 10⁻³ to 10⁻² cm²/Vs have been reported.[2] |

| On/Off Current Ratio (Ion/Ioff) | Typically > 10⁴ is achievable with optimized device architecture and clean interface conditions. |

| Solubility | Generally insoluble in common organic solvents, making thermal evaporation a preferred deposition method. |

Application Notes

Organic Field-Effect Transistors (OFETs)

This compound can be employed as the active channel material in an OFET. An OFET is a three-terminal device that uses an applied gate voltage (VG) to control the flow of current (IDS) between the source and drain electrodes.[3] The key performance metrics of an OFET are the charge carrier mobility (µ), which measures how quickly charge carriers move through the semiconductor, the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[4][5]

Device Architecture: Bottom-Gate, Top-Contact (BGTC)

The BGTC configuration is a common and reliable architecture for OFET fabrication. In this setup, a heavily doped silicon wafer acts as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric. The organic semiconductor is deposited onto the dielectric, followed by the deposition of the source and drain electrodes on top. This structure is well-suited for lab-scale fabrication and characterization of new materials.

Caption: Cross-section of a Bottom-Gate, Top-Contact (BGTC) OFET.

Influence of the Dielectric Interface

The interface between the organic semiconductor and the gate dielectric is critical to device performance. For vat dyes, studies have shown that less polar dielectric materials with low surface energy can lead to higher charge carrier mobilities.[2] While SiO₂ is a standard, surface treatments with self-assembled monolayers (e.g., HMDS, OTS) or the use of polymer dielectrics can significantly improve performance by reducing charge trapping at the interface.

Experimental Protocols

The following protocols outline the fabrication and characterization of a this compound-based OFET using the BGTC architecture. All steps should be performed in a cleanroom environment.

Protocol 1: Substrate Preparation

-

Substrate: Use heavily n-doped silicon wafers with a 200-300 nm layer of thermally grown silicon dioxide (n++ Si/SiO₂). The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.

-

Cleaning: a. Cut the wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm). b. Place the substrates in a beaker and sonicate sequentially in acetone, then isopropanol, for 15 minutes each. c. Rinse thoroughly with deionized (DI) water and dry under a stream of high-purity nitrogen. d. Perform an oxygen plasma treatment or a UV-Ozone clean for 10 minutes to remove any remaining organic residues and create a hydrophilic surface.

-

(Optional) Surface Treatment: To improve the dielectric/semiconductor interface, apply a self-assembled monolayer. For example, expose the substrates to hexamethyldisilazane (B44280) (HMDS) vapor in a vacuum oven at 120°C for 30 minutes to create a hydrophobic surface, which can promote better molecular ordering of the semiconductor.

Protocol 2: Semiconductor Deposition

-

Material: Use high-purity this compound powder.

-

Deposition Method: High-vacuum thermal evaporation is used to deposit a thin film of the semiconductor.

-

Procedure: a. Place the cleaned substrates into the substrate holder of a thermal evaporation chamber. b. Load the this compound powder into a suitable evaporation source (e.g., a quartz crucible). c. Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. d. Heat the substrates to a desired temperature (e.g., 80-120°C) to control film morphology. This temperature should be optimized. e. Slowly heat the evaporation source until the material begins to sublimate. f. Deposit a 30-50 nm thick film of this compound at a controlled rate of 0.1-0.2 Å/s, monitored by a quartz crystal microbalance. g. Allow the substrates to cool to room temperature before venting the chamber.

Protocol 3: Electrode Deposition

-

Material: Use high-purity gold (Au) for the source and drain electrodes. A thin (2-5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be used if necessary.

-

Method: The electrodes are defined by thermally evaporating the metal through a shadow mask.

-

Procedure: a. Carefully place a shadow mask with the desired channel dimensions (e.g., Channel Length (L) = 50 µm, Channel Width (W) = 1000 µm) in direct contact with the semiconductor layer on the substrate. b. Return the substrate to the evaporation chamber. c. Deposit 40-50 nm of gold at a rate of 0.5-1.0 Å/s. d. Remove the samples from the chamber after it has cooled.

Protocol 4: Device Characterization

-

Equipment: Use a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A or similar).

-

Environment: Perform all measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) or in a vacuum to prevent degradation from oxygen and moisture.

-

Measurement of Output Characteristics: a. Connect the probes to the source, drain, and gate terminals of the OFET. b. Apply a series of constant gate voltages (VG), for example, from 0 V to +80 V in +20 V steps (assuming n-type behavior). c. For each VG step, sweep the drain-source voltage (VDS) from 0 V to +80 V and measure the drain-source current (IDS). d. Plot IDS vs. VDS for each VG to obtain the output curves.

-

Measurement of Transfer Characteristics: a. Apply a constant, high VDS (e.g., +80 V) to ensure the device is in the saturation regime. b. Sweep VG from a negative voltage to a positive voltage (e.g., -20 V to +80 V) and measure IDS. c. Plot both log(IDS) and (IDS)¹/² vs. VG to obtain the transfer curves.

-

Parameter Extraction: a. On/Off Ratio: Determine the Ion/Ioff ratio from the log(IDS) vs. VG plot. b. Field-Effect Mobility (µ): Calculate the mobility in the saturation regime from the linear region of the (IDS)¹/² vs. VG plot using the following equation[5]: IDS = (W / 2L) * µ * Ci * (VG - Vth)² Where:

- W and L are the channel width and length.

- Ci is the capacitance per unit area of the gate dielectric.

- Vth is the threshold voltage.

Experimental Workflow Overview

The entire process from substrate preparation to final device analysis is summarized in the workflow diagram below.

References

- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. Vat dyes: promising biocompatible organic semiconductors for wearable electronics applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]

- 5. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of C.I. Vat Blue 22 by High-Performance Liquid Chromatography

Abstract

This application note details a proposed method for the qualitative and quantitative analysis of C.I. Vat Blue 22, a violanthrone-based vat dye, using reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis detection. Due to the inherent insolubility of vat dyes in typical HPLC mobile phases, this protocol outlines a suitable sample preparation procedure and chromatographic conditions designed to achieve reliable and reproducible results. This method is intended for researchers, scientists, and professionals in the fields of dye manufacturing, quality control, and textile chemistry.

Introduction

This compound is a synthetic vat dye belonging to the violanthrone (B7798473) class of colorants. Its molecular formula is C₃₄H₁₂Cl₄O₂, with a molecular weight of 594.27 g/mol . Vat dyes are characterized by their application in a soluble, reduced (leuco) form, which is then oxidized to an insoluble pigment within the substrate, typically cotton fibers.[1] This process imparts excellent colorfastness properties.[1]

The analysis of this compound is crucial for quality control in dye synthesis, formulation of dyeing processes, and in the analysis of dyed textiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. However, the analysis of vat dyes like this compound by HPLC presents a significant challenge due to their poor solubility in common organic solvents.[2] This application note proposes a robust HPLC method, including a sample preparation protocol to overcome these solubility issues, enabling accurate and reproducible analysis.

Experimental Protocols

Due to the insolubility of this compound in water and many common organic solvents, a high-polarity aprotic solvent is required for sample preparation.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in N,N-Dimethylformamide (DMF) and sonicate for 15 minutes to ensure complete dissolution. Make up to the mark with DMF.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase B (Acetonitrile).

-

Sample Preparation (Dyed Textile):

-

Accurately weigh approximately 100 mg of the dyed textile sample.

-

Extract the dye from the textile using 5 mL of DMF in a sealed vial, heated to 60°C for 1 hour with constant agitation.

-

Allow the solution to cool to room temperature.

-

Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

| Parameter | Setting |

| Column | C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 580 nm |

Table 1: HPLC Method Parameters for the Analysis of this compound.

Data Presentation

The following table summarizes hypothetical data for a five-point calibration curve for this compound.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1.0 | 12.5 | 15,000 |

| 5.0 | 12.5 | 75,000 |

| 10.0 | 12.5 | 150,000 |

| 50.0 | 12.5 | 750,000 |

| 100.0 | 12.5 | 1,500,000 |

Table 2: Hypothetical Calibration Data for this compound.

Visualization

Caption: Experimental workflow for the preparation and analysis of this compound samples.

Caption: Logical relationship of the core components of the HPLC system.

Results and Discussion

The proposed HPLC method is designed to provide a well-resolved peak for this compound, with an expected retention time of approximately 12.5 minutes under the specified gradient conditions. The use of a C18 column provides a non-polar stationary phase that allows for the retention of the relatively non-polar violanthrone structure. The gradient elution, starting at 50% acetonitrile and increasing to 90%, is necessary to elute the strongly retained dye from the column while maintaining good peak shape. The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any residual silanol (B1196071) groups on the silica-based stationary phase, which can reduce peak tailing.

The selection of a detection wavelength of 580 nm is based on the reported maximum absorbance for violanthrone derivatives, which ensures high sensitivity for the detection of this compound. The calibration curve, as represented by the hypothetical data in Table 2, is expected to be linear over the concentration range of 1 to 100 µg/mL, with a correlation coefficient (r²) greater than 0.999. This linearity allows for the accurate quantification of this compound in unknown samples.

Potential challenges with this method may include the complete dissolution of the dye in DMF, and care should be taken to ensure no particulate matter is injected into the HPLC system. The high boiling point of DMF may also lead to solvent effects if the injection volume is too large. The proposed 10 µL injection volume is intended to minimize such effects.

Conclusion

This application note presents a proposed HPLC method for the analysis of this compound. The protocol addresses the key challenge of sample solubility and provides a starting point for method development and validation. The detailed experimental conditions and expected results offer a valuable resource for researchers and professionals requiring the accurate and reliable analysis of this important vat dye. Further optimization of the gradient profile and mobile phase composition may be necessary depending on the specific HPLC system and the sample matrix.

References

Application Notes and Protocols for Cyclic Voltammetry of C.I. Vat Blue 22 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, a complex vat dye, is characterized by its insolubility in water, a common feature of this class of dyes. The electrochemical analysis of such compounds in aqueous media presents unique challenges. This application note provides a detailed protocol for conducting cyclic voltammetry (CV) on this compound. Due to the limited availability of specific electrochemical data for this compound, this document outlines a generalized methodology derived from studies on analogous water-insoluble vat and disperse dyes. The protocol is designed to be a robust starting point for researchers investigating the redox behavior of this and similar compounds.

Vat dyes, in their oxidized state, are insoluble pigments. To be applied to textiles, they must first be reduced to their water-soluble "leuco" form in an alkaline solution. This inherent redox activity makes cyclic voltammetry an ideal technique for studying their electrochemical properties, which is crucial for applications in dyeing, environmental remediation, and the development of novel electronic materials.

Experimental Protocol

This section details a comprehensive protocol for performing cyclic voltammetry on a dispersion of this compound in an aqueous electrolyte.

1. Materials and Reagents:

-

This compound: Analytical grade.

-

Supporting Electrolyte: Britton-Robinson buffer (pH 7.0) or 0.1 M KCl in deionized water. The choice of electrolyte may need optimization.

-

Solvent for Stock Solution: Dimethylformamide (DMF) or a similar aprotic solvent in which this compound is soluble.

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite (B72142) rod.

-

Polishing Materials: 0.3 and 0.05 µm alumina (B75360) slurry.

-

Inert Gas: High-purity nitrogen or argon.

2. Instrumentation:

-

A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Electrode Preparation:

-

Polish the glassy carbon electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

-

Rinse the electrode thoroughly with deionized water.

-

Sonicate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual polishing material.

-

Allow the electrode to dry completely before use.

4. Preparation of the Analyte Dispersion:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMF.

-

In the electrochemical cell, add the desired volume of the aqueous supporting electrolyte.

-

While stirring, inject a small, precise volume of the this compound stock solution into the aqueous electrolyte to form a fine dispersion. The final concentration in the cell will need to be optimized, but a starting point could be in the range of 10-100 µM.

5. Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the this compound dispersion.

-

Deaerate the solution by purging with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Record a background cyclic voltammogram in the supporting electrolyte alone before adding the dye.

-

Set the parameters on the potentiostat. A typical starting point for a potential scan range would be from +1.0 V to -1.0 V (vs. Ag/AgCl). The scan rate can be varied, starting from 50 mV/s.

-

Initiate the cyclic voltammetry scan and record the voltammogram.

-

Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or degradation of the analyte.

Data Presentation

| Parameter | Representative Value | Notes |

| Working Electrode | Glassy Carbon Electrode | A common choice for organic electrochemistry. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Counter Electrode | Platinum Wire | An inert electrode to complete the circuit. |

| Supporting Electrolyte | Britton-Robinson Buffer (pH 7) | Provides a stable pH and conductivity. |

| Scan Rate | 50 mV/s | A typical starting scan rate. |

| Potential Range | +1.0 V to -1.0 V | Should encompass the redox events of interest. |

| Cathodic Peak Potential (Epc) | -0.6 V to -0.9 V | Expected for the reduction of the quinone-like structure. |

| Anodic Peak Potential (Epa) | -0.5 V to -0.8 V | Expected for the re-oxidation of the leuco form. |

| Peak Separation (ΔEp) | > 59/n mV | Likely to be quasi-reversible or irreversible due to the heterogeneous nature of the system and potential follow-up reactions. 'n' is the number of electrons transferred. |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed electrochemical reaction of this compound.

Caption: Experimental workflow for cyclic voltammetry of this compound.

Caption: Proposed electrochemical reaction of this compound.

C.I. Vat Blue 22: Application Notes for Redox Titrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of C.I. Vat Blue 22 as a redox indicator in volumetric analysis. This compound, a violanthrone-based vat dye, exhibits a distinct color change upon reversible oxidation-reduction, making it a potential candidate for endpoint determination in various redox titrations. These notes cover the fundamental properties, proposed redox mechanism, and practical guidance for its application in a laboratory setting.

Introduction

Redox titrations are a cornerstone of analytical chemistry, enabling the quantification of a wide range of analytes. The selection of an appropriate indicator is paramount for accurate endpoint determination. This compound (C.I. 59820), a dye primarily used in the textile industry, possesses electrochemical properties that make it a subject of interest for applications in analytical chemistry. Its ability to undergo a reversible color change in response to a change in solution potential allows it to function as a redox indicator. This document outlines the characteristics and potential applications of this compound in this capacity.

Properties of this compound